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Compound of Interest

Compound Name: trans-2-Methyl-3-phenylaziridine

Cat. No.: B8336151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of
trans-2-Methyl-3-phenylaziridine, a heterocyclic compound of interest in synthetic chemistry
and drug discovery. The document outlines the key spectroscopic techniques used to elucidate
and confirm the structure of this molecule, presenting available data in a structured format and
detailing the experimental protocols for acquiring such data.

Molecular Structure and Properties

trans-2-Methyl-3-phenylaziridine is a disubstituted aziridine with the chemical formula
CoH11N.[1][2] The trans configuration indicates that the methyl and phenyl groups are on
opposite sides of the three-membered aziridine ring.

Table 1: Physical and Chemical Properties

Property Value Reference

trans-2-Methyl-3-
IUPAC Name o [1]
phenylaziridine

Molecular Formula CoH11N [1][2]
Molecular Weight 133.19 g/mol [L112][31[41[5]
CAS Number 20993-60-6 [4]
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Spectroscopic Data

The structural confirmation of trans-2-Methyl-3-phenylaziridine relies on a combination of
spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules. For trans-2-Methyl-3-phenylaziridine, both *H and 13C NMR are essential.

H NMR Spectroscopy: The proton NMR spectrum provides information about the number of
different types of protons, their chemical environment, and their connectivity.

Table 2: Expected *H NMR Chemical Shifts

Expected Chemical Shift

Proton Multiplicity
(3, ppm)

Aziridine Ring Protons 3.0-4.0 dq

Methyl Protons (CHs) 15-25 d

Phenyl Protons (CeHs) 72-75 m

N-H Proton Variable brs

Note: The expected chemical shifts are based on general ranges for similar structures.[3]
Specific values can vary based on the solvent and experimental conditions.

13C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon
atoms in the molecule. A known reference for the 13C NMR spectrum of 2-Methyl-3-
phenylaziridine is found in an article by P. Mison, R. Martino, and F. W. Wehrli in Organic
Magnetic Resonance (1976), volume 8, page 79.[1]

Table 3: Expected 13C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (8, ppm) | |---|---]---| | Aziridine Ring Carbons | 40 - 60 | |
Methyl Carbon (CHs) | 10 - 20 | | Phenyl Carbons (CeHs) | 125 - 140 |
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Note: The expected chemical shifts are based on general ranges for aziridine-containing
compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key
vibrational frequencies for trans-2-Methyl-3-phenylaziridine are associated with the N-H bond
and the aromatic ring.

Table 4: Key IR Absorption Bands

Functional Group Expected Vibrational Frequency (cm~?)
N-H Stretch ~3300

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=C Stretch (Aromatic) ~1600

Note: These are approximate values and can be influenced by the molecular environment and
sample preparation.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For trans-2-Methyl-3-phenylaziridine, the molecular ion peak would be
expected at an m/z corresponding to its molecular weight.

Table 5: Mass Spectrometry Data

Parameter Value Reference

Molecular lon [M]* m/z 133 [1][2]

m/z 118 (loss of CHs), m/z 91

Common Fragments (tropylium ion), m/z 77 (phenyl
group)
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Note: The fragmentation pattern can be confirmed through analysis of the full mass spectrum,
potentially obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of trans-2-
Methyl-3-phenylaziridine.

NMR Spectroscopy
Sample Preparation:

e Dissolve 5-10 mg of the purified trans-2-Methyl-3-phenylaziridine in approximately 0.6 mL
of a deuterated solvent (e.g., CDCls, DMSO-de).

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

o Transfer the solution to a 5 mm NMR tube.

1H and 13C NMR Acquisition:

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

e For *H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-
noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds.

e For 3C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be
required due to the lower natural abundance of 13C. Typical parameters include a spectral
width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2
seconds.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

» Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
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Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over a range of 4000-400 cm~1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as
dichloromethane or ethyl acetate.

Instrumentation and Analysis:

e Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar
column like DB-5ms) coupled to a mass spectrometer (e.g., a quadrupole or ion trap
analyzer).

* Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet, which is heated to
ensure volatilization.

e The GC oven temperature is programmed to ramp up, separating the components of the
sample based on their boiling points and interactions with the column stationary phase.
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As the compound elutes from the GC column, it enters the mass spectrometer.

The molecules are ionized, typically using electron ionization (El) at 70 eV.

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Workflow and Data Integration

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like trans-2-Methyl-3-phenylaziridine.
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Caption: Workflow for Spectroscopic Characterization.
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This integrated approach, combining data from multiple spectroscopic techniques, is crucial for
the unambiguous structural determination of trans-2-Methyl-3-phenylaziridine and is a
fundamental process in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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